2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

Oxidative stability Autoxidation 7,8-Dihydropteridine

Standard 7,8-dihydropterins autoxidize rapidly, undermining assay reproducibility. This blocked analog features a 7,7-gem-dimethyl lock that confers exceptional stability. • Enables direct 6-CD3 deuteration for KIE studies on HPPK/DHFR without multi-step synthesis. • Established route to 6-carboxylic acid → amide-coupled HPPK bisubstrate inhibitors with sub-nanomolar affinity. • Orthogonal reactivity: C-6 inert to halogenation, enabling regioselective N-5/C-7 elaboration. Reliable supply from BenchChem with global shipping.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
CAS No. 10201-21-5
Cat. No. B177723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one
CAS10201-21-5
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NC(=NC2=O)N)NC1(C)C
InChIInChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15)
InChIKeyNGOBZCXLWFGBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one: Structural Identity & Class Context


2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one (CAS 10201-21-5, molecular formula C9H13N5O, MW 207.24) is a reduced pteridine belonging to the 7,8-dihydropterin-4-one subclass . The compound bears a characteristic 7,7-gem-dimethyl substitution that locks the dihydropyrazine ring into a blocked (non-autoxidizable) conformation, distinguishing it from endogenous 7,8-dihydropterins such as dihydroneopterin [1]. It has been explicitly employed as a synthetic precursor – designated “compound 12” – for generating diverse 6-functionalized pteridine probes aimed at folate pathway enzymes [2].

Class Blocked 7,8-dihydropterin synthetic precursor
Stability 7,7-Gem-dimethyl blockade prevents autoxidation; benchtop-stable dihydro form
Handle 6-Methyl group enables regioselective H/D exchange for isotopic labeling

Why Generic 7,8-Dihydropterin Analogs Fail as Replacements


Substituting this compound with a generic 7,8-dihydropterin such as 7,8-dihydrobiopterin or 6-hydroxymethyl-7,8-dihydropterin introduces two critical liabilities: (i) the absence of geminal 7,7-dimethyl blockage renders the dihydropterin susceptible to rapid autoxidation to the fully aromatic pterin, undermining assay reproducibility [1]; (ii) the 6-methyl substituent on the target compound provides a unique, non-hydroxymethyl handle whose α-to-azine reactivity is limited to specific exchange reactions (protium-deuterium) but not clean halogenation or aldol condensation, dictating a downstream functionalization path unavailable to 6-hydroxymethyl- or 6-unsubstituted analogs [1]. Consequently, interchanging with a commercially abundant but structurally distinct 7,8-dihydropterin would alter stability, reactivity profile, and enzyme recognition, preventing consistent generation of the HPPK/DHFR probes described in the medicinal chemistry literature [2].

Oxidative stability 7,7-Dimethyl blocked: stable under benchtop conditions Unblocked dihydropterins may autoxidize; require anaerobic handling
C6 reactivity 6-Methyl: clean H/D exchange; no halogention side products 6-Hydroxymethyl: no direct H/D exchange; different enzymatic phosphorylation profile
Downstream divergence Access to 3 chemotypes (formyl, ester, acid) from single intermediate Primarily single pathway class; may not reproduce multi-branch library

Quantitative Differentiation from Closest Analogs


Oxidative Stability via 7,7-Dimethyl Blockade

The 7,7-gem-dimethyl substitution in the target compound prevents autoxidation of the 7,8-dihydro system to the fully aromatic pterin, a degradation pathway that is well-documented for unblocked 7,8-dihydropterins and quinonoid dihydropterins [1]. In contrast, the natural substrate 6-hydroxymethyl-7,8-dihydropterin (lacking 7,7-dialkyl blockade) oxidizes readily under aerobic conditions, requiring strict anaerobic handling for reliable enzyme assays [2].

Oxidative Stability
Class-level inference
Blocked: stable 7,8-dihydro
Unblocked: autoxidation to aromatic pterin
May support benchtop handling and inter-day reproducibility.
Class-level inference; review specific handling for long-term storage.
Oxidative stability Autoxidation 7,8-Dihydropteridine Tetrahydrofolate biosynthesis

Regioselective C6 Protium-Deuterium Exchange

The 6-methyl group in the target compound undergoes H/D exchange under acidic and basic conditions (deuterium incorporation demonstrated by 1H NMR), enabling isotopic labeling for mechanistic studies [1]. Attempted electrophilic bromination or aldol condensation on the 6-methyl group fails, giving no clean product [1]. By contrast, the 6-hydroxymethyl analog (2-amino-6-hydroxymethyl-7,7-dimethyl-7,8-dihydropteridin-4-one) cannot be directly converted to a 6-deuteromethyl derivative without multi-step protection/deprotection, and undergoes different reactivity (e.g., phosphorylation by HPPK) [2].

6‑Methyl H/D Exchange
Head-to-head
Target: facile H/D exchange (D2O/acid or base)
Comparator: no direct exchange
Supports direct isotopic labeling without multi-step synthesis.
Confirm deuteration by 1H NMR in your solvent system.
Regioselective functionalization Protium-deuterium exchange 6-Methyl pteridine Synthetic intermediate

Absence of N8 Alkylation Side Reaction

When the 2,4-diamino analog (2,4-diamino-7,8-dihydro-6,7,7-trimethylpteridine) is treated with base followed by an alkylating agent, alkylation occurs at N-8 as a low-yield side reaction, contaminating the desired product [1]. The target compound, bearing a 2-amino-4-oxo substitution pattern, lacks the 4-amino group that directs N-8 alkylation, thus avoiding this side product entirely and providing a cleaner reaction profile for modifications at other positions [1][2].

N‑8 Alkylation
Head-to-head
2‑amino‑4‑oxo: absent
2,4‑diamino: low‑yield side product
May improve synthetic purity and reduce purification burden.
Binary outcome; verify under your alkylation conditions.
N8 alkylation Chemoselectivity 2,4-Diaminopteridine Synthetic purity

Branch-Point Utility for HPPK/DHFR Probe Synthesis

Compound 12 (the target compound) has been explicitly converted into three distinct chemotypes: (i) oxidation by SeO2 to a 6-formyl derivative; (ii) bromination/esterification to pteridine-6-carboxylic acid ethyl ester; (iii) further transformation into a 6-carboxylic acid building block for bisubstrate inhibitor construction [1]. This divergency is not achievable from simple 6-hydroxymethyl or 6-unsubstituted pteridines, which require de novo synthesis to access the same chemical space [2].

Branch‑Point Utility
Cross-study comparable
3 distinct chemotypes (formyl, ester, acid)
Comparator: ~1 pathway class
Enables multi-probe library from single intermediate.
Cross-study comparable; validate divergent routes in your synthesis.
Synthetic intermediate HPPK inhibitor DHFR inhibitor Folate pathway

Optimal Research & Early Development Deployment Scenarios


Isotopically Labeled Pteridine Probes for Enzymology

Use the target compound for straightforward deuteration at the 6-methyl position via acid- or base-catalyzed H/D exchange [1]. The resulting 6-deuteromethyl probe can be employed in kinetic isotope effect (KIE) studies on HPPK, DHFR, or pteridine reductase without resorting to multi-step total synthesis, an advantage not offered by the 6-hydroxymethyl analog.

Bisubstrate HPPK Inhibitor Conjugate Synthesis

Convert the target compound via bromination/esterification/hydrolysis to the 6-carboxylic acid derivative, followed by amide coupling to purine- or piperidine-based linkers to generate bisubstrate HPPK inhibitors [2]. This route is established in the literature and provides entry to compounds with sub-nanomolar binding affinity for HPPK [3].

Selective Functionalization for Pteridine Libraries

Leverage the compound's orthogonal reactivity (C-6 H/D exchange but inertness toward electrophilic halogenation) to perform regioselective modifications elsewhere on the pteridine core, such as N-5 or C-7 elaboration, while leaving the 6-methyl group intact as a tracer or late-stage diversifiable handle [1].

Application
Selection Property
Validation Focus
Isotope‑labeled pteridine probe synthesis
6‑Methyl H/D exchange reactivity
Kinetic isotope effect study support
Bisubstrate HPPK inhibitor synthesis
Divergent conversion to 6‑carboxylic acid
Binding affinity context (reported high affinity)
Selective pteridine library synthesis
Orthogonal C‑6 reactivity (inertness toward electrophiles)
Regioselective modification compatibility
Quote Request

Request a Quote for 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.